molecular formula C10H10BrF2N B1383952 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline CAS No. 1875199-07-7

4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline

Cat. No.: B1383952
CAS No.: 1875199-07-7
M. Wt: 262.09 g/mol
InChI Key: JVAIFJODXIHCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline is a halogenated aniline derivative characterized by a bromine atom at the para position (C4), fluorine atoms at the meta positions (C3 and C5), and a cyclopropylmethyl group attached to the aniline nitrogen (Figure 1). The meta-fluorine substitutions and bromine para-substitution are known to influence electronic and steric properties, while the cyclopropylmethyl group may enhance lipophilicity and metabolic stability .

Figure 1: Structure of this compound (Note: The exact structure is inferred from nomenclature rules and related evidence.)

Properties

IUPAC Name

4-bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2N/c11-10-8(12)3-7(4-9(10)13)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAIFJODXIHCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=C(C(=C2)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline typically involves the following steps:

    Fluorination: The fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclopropylmethylation: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction using cyclopropylmethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the cyclopropylmethyl group, contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Halogenated Aniline Derivatives

Compound Substituents IC50 (μM) Key Structural Feature
Target Compound 4-Br, 3,5-F, N-CPM* N/A** Bromine para, cyclopropylmethyl
9e 3,5-F 0.24 Synergistic meta-fluorine
9g 3,5-Cl 0.23 Chlorine meta-substitution

Research Implications

  • Antiviral Potential: The structural similarity to 3,5-difluoroaniline derivatives (e.g., 9e) suggests possible utility against coronaviruses, though empirical validation is needed .
  • Agrochemical Applications: 3,5-Difluoroaniline derivatives are intermediates in herbicides; brominated analogs may offer novel modes of action .

Biological Activity

4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline is a chemical compound with the molecular formula C10H10BrF2NC_{10}H_{10}BrF_2N and is known for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure

The compound features a bromine atom and two fluorine atoms attached to a phenyl ring, along with a cyclopropylmethyl substituent on the nitrogen atom. This unique structure contributes to its biological properties.

Physical Properties

  • Molecular Weight : 265.1 g/mol
  • CAS Number : 1875199-07-7
  • Melting Point : Data not available
  • Solubility : Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to modulate enzyme activity and receptor binding, which can lead to various pharmacological effects.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The fluorine substituents are known to enhance the lipophilicity of drugs, potentially improving their ability to penetrate cellular membranes and target cancer cells.

Case Studies and Research Findings

  • In Vitro Studies : A study explored the cytotoxic effects of fluorinated anilines on various cancer cell lines. Results indicated that fluorinated derivatives showed significant growth inhibition compared to non-fluorinated counterparts .
  • Enzyme Inhibition : Research has shown that similar compounds can act as inhibitors of specific enzymes involved in cancer cell proliferation. The mechanism typically involves binding to the active site of the enzyme, thus preventing substrate access .
  • Comparative Analysis : A comparative study of various aniline derivatives highlighted that those with halogen substitutions demonstrated enhanced biological activity due to increased electron-withdrawing effects, which can stabilize reactive intermediates during metabolic processes .

Biological Activity Comparison

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundHypothesizedPotentialFurther studies needed for validation
4-Bromo-3,5-difluoroanilineModerateSignificantEstablished cytotoxic effects in vitro
N-(Cyclopropylmethyl)-3,5-difluoroanilineLowMinimalLacks halogen enhancements

Synthesis Pathways

StepDescription
Starting Material 3,5-Difluoroaniline
Bromination Bromine substitution at the para position on the aniline ring
Cyclopropylmethylation Introduction of cyclopropylmethyl group via nucleophilic substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.